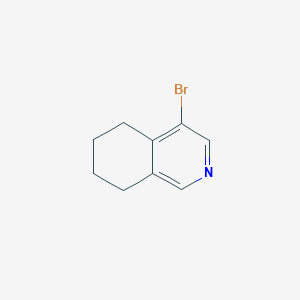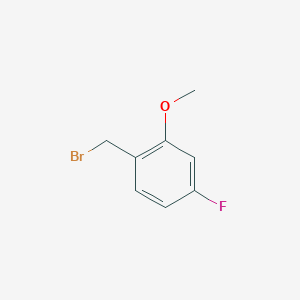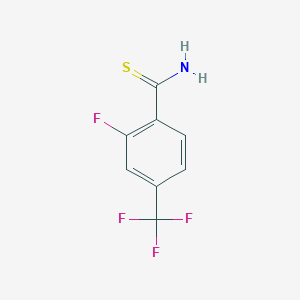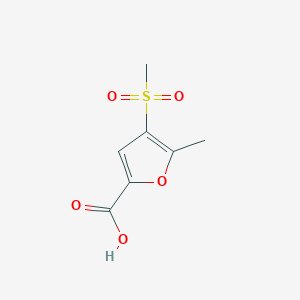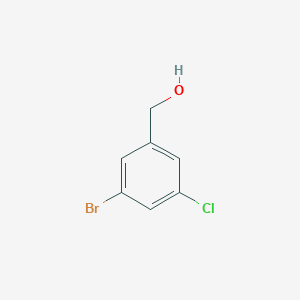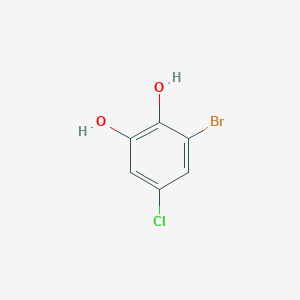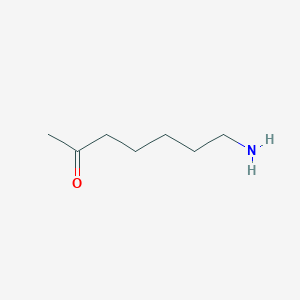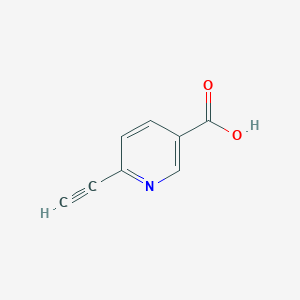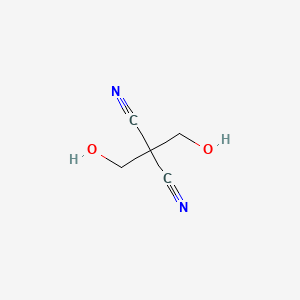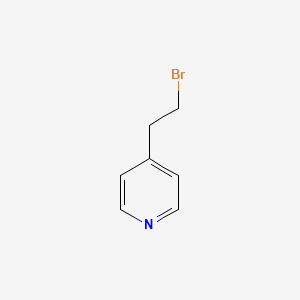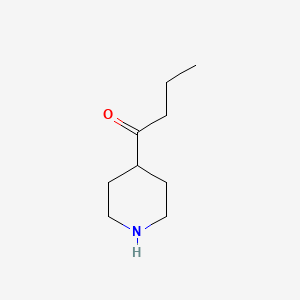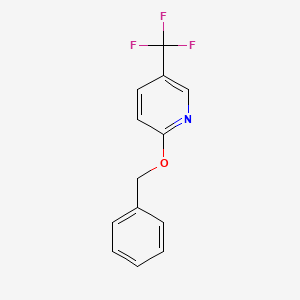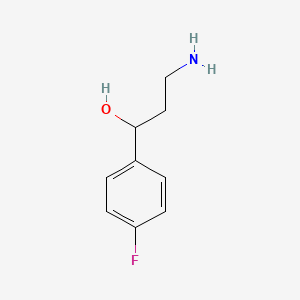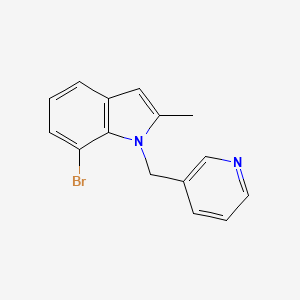
7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole
描述
7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 7th position, a methyl group at the 2nd position, and a pyridin-3-ylmethyl group attached to the nitrogen atom of the indole ring.
作用机制
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This broad spectrum of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives and screen them for different pharmacological activities .
The indole nucleus is also found in various natural compounds, such as tryptophan . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
In terms of environmental factors, the efficacy of certain compounds can be influenced by a variety of conditions, such as pH levels, the presence of other organic matter, and salt concentrations . .
生化分析
Biochemical Properties
7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit certain kinases, which are crucial for cell signaling pathways . This compound also interacts with bromodomains, which are protein modules that recognize acetylated lysine residues in histones and other proteins . These interactions can modulate gene expression and chromatin remodeling, highlighting the compound’s potential in epigenetic regulation.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . Additionally, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites . These cellular effects underscore the compound’s potential in therapeutic applications, particularly in cancer and inflammatory diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to bromodomains, inhibiting their interaction with acetylated lysine residues on histones . This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to altered gene expression. Additionally, this compound can inhibit specific kinases, thereby modulating cell signaling pathways and affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, exhibit varying degrees of stability under different conditions . Over time, the compound may degrade, leading to reduced efficacy and altered cellular responses. Long-term studies in vitro and in vivo are essential to understand the temporal dynamics of its effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and ensuring the compound’s safety in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via urine or bile . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active and passive transport mechanisms. Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation . Understanding the transport and distribution dynamics is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its targeting signals and post-translational modifications . For instance, its interaction with bromodomains may facilitate its localization to chromatin, where it can modulate gene expression . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core. The bromination at the 7th position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The pyridin-3-ylmethyl group can be introduced through a nucleophilic substitution reaction using a pyridine derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by bromination and nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The methyl group at the 2nd position can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent and base.
Major Products Formed
Oxidation: 2-Formyl-7-bromo-1-pyridin-3-ylmethyl-1H-indole.
Reduction: 7-Hydro-2-methyl-1-pyridin-3-ylmethyl-1H-indole.
Substitution: 7-Azido-2-methyl-1-pyridin-3-ylmethyl-1H-indole.
科学研究应用
7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
2-Methyl-1H-indole: Lacks the bromine and pyridin-3-ylmethyl groups, resulting in different biological activities.
7-Bromo-1H-indole: Lacks the methyl and pyridin-3-ylmethyl groups, affecting its chemical reactivity and biological properties.
1-Pyridin-3-ylmethyl-1H-indole: Lacks the bromine and methyl groups, leading to different pharmacological profiles.
Uniqueness
7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole is unique due to the combination of the bromine atom, methyl group, and pyridin-3-ylmethyl group. This unique structure imparts specific chemical reactivity and biological activities, making it a valuable compound for research and development.
属性
IUPAC Name |
7-bromo-2-methyl-1-(pyridin-3-ylmethyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2/c1-11-8-13-5-2-6-14(16)15(13)18(11)10-12-4-3-7-17-9-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFRLYSWGOQHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CC3=CN=CC=C3)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592286 | |
| Record name | 7-Bromo-2-methyl-1-[(pyridin-3-yl)methyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850349-26-7 | |
| Record name | 7-Bromo-2-methyl-1-[(pyridin-3-yl)methyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


